2-(Acryloylamino)benzoic acid
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Acryloylamino)benzoic acid are not available, benzoic acid, a related compound, has been studied for its reactions with hydroxyl radicals . The potential barriers of the elementary addition reactions of benzoic acid with hydroxyl radicals are lower than those of elementary abstraction reactions .Scientific Research Applications
Corrosion Inhibition
2-(Acryloylamino)benzoic acid derivatives, such as 4-[2-Cyano-3-(4-methoxy-phenyl)-acryloylamino]-benzoic acid, have been studied for their ability to inhibit corrosion of carbon steel in acidic media. These compounds demonstrate effective corrosion inhibition by adsorbing onto the carbon steel surface, following the Freundlich adsorption isotherm. Their effectiveness varies with temperature, indicating a physical adsorption mechanism (Fouda, El-desoky, & Muhtar, 2008).
Antiviral Research
Research on this compound analogs, particularly focusing on their structural aspects, has led to the development of compounds with significant antiviral activity. These studies have enhanced our understanding of the necessary structural features for antiviral efficacy, such as the importance of the carboxylic acid group and specific substituent patterns (Öberg et al., 2012).
Food Preservation and Safety
Benzoic acid derivatives, including this compound, are extensively used as preservatives in foods. Their widespread occurrence and use have led to significant environmental distribution and human exposure. Research in this area focuses on their presence in food products, human exposure, metabolism, and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).
Polymer Research
This compound plays a role in polymer research, particularly in the grafting of acrylic acid on materials like polyamide fibers to enhance their hydrophilic nature. The grafting process is influenced by factors like concentration and reaction conditions, impacting the material's moisture and mechanical resistance (Makhlouf, Marais, & Roudesli, 2007).
Biomass Conversion
In the context of biomass conversion, studies have explored the use of this compound derivatives in the synthesis of compounds like benzoic acid from biomass-derived materials like furan and acrylic acid. These processes, involving Diels–Alder and dehydration reactions, aim to create sustainable pathways for producing valuable chemicals from renewable resources (Mahmoud, Yu, Gorte, & Lobo, 2015).
Organic Synthesis
Research on this compound derivatives has also encompassed organic synthesis, especially in the development of novel protecting groups for functional groups like alcohols. These studies focus on optimizing synthesis conditions, yields, and applications in various chemical transformations (Vatèle, 2005).
Antimicrobial Applications
The derivatives of this compound have been incorporated into materials like ethylene acrylic acid polymers for antimicrobial applications. These modifications aim to enhance the material's ability to inhibit microbial growth, which is particularly relevant in food preservation and packaging (Matche, Kulkarni, & Raj, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(prop-2-enoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLAZDWVDOTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592992 | |
Record name | 2-(Acryloylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17090-27-6 | |
Record name | 2-(Acryloylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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